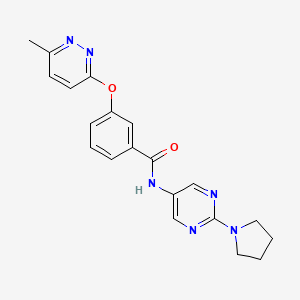

3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and biological interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide typically involves multiple steps:

Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of 6-methylpyridazin-3-ol from 6-methylpyridazine through a hydroxylation reaction.

Coupling with Benzoyl Chloride: The pyridazinyl intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.

Pyrimidinyl Substitution: The final step involves the substitution of the benzamide derivative with 2-(pyrrolidin-1-yl)pyrimidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazine ring, forming a carboxylic acid derivative.

Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the pyrimidine ring, where the pyrrolidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, depending on the nature of the interaction.

Biologische Aktivität

The compound 3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring , a pyrrolidine ring , and a benzamide moiety , which contribute to its unique chemical properties. The molecular formula is C15H17N3O2 with a molecular weight of approximately 273.32 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O2 |

| Molecular Weight | 273.32 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play crucial roles in cell proliferation and survival.

- Enzyme Inhibition : The compound shows potential as an inhibitor of specific kinases involved in cancer pathways, thereby hindering tumor growth.

- Receptor Modulation : It may modulate receptors associated with inflammatory responses, making it a candidate for anti-inflammatory therapies.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases.

Case Studies

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry highlighted the compound's efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values of 12 µM and 10 µM respectively.

- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity and reduce toxicity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to the identification of more potent analogs.

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in MCF-7 and A549 cells |

| Anti-inflammatory Effects | Reduces cytokine levels in animal models |

| SAR Studies | Identification of more potent analogs |

Eigenschaften

IUPAC Name |

3-(6-methylpyridazin-3-yl)oxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2/c1-14-7-8-18(25-24-14)28-17-6-4-5-15(11-17)19(27)23-16-12-21-20(22-13-16)26-9-2-3-10-26/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAOEYRVNOXEJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=C(N=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.